REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]=[O:16])=[CH:11][CH:10]=2)=[CH:6][CH:7]=1.[BH4-].[Na+].O>CO>[Cl:1][C:2]1[N:3]=[N:4][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][OH:16])=[CH:11][CH:10]=2)=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.06 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)OC1=CC=C(C=C1)C=O
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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654 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Type
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CUSTOM
|
Details
|
stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under cooling with ice
|
Type
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STIRRING
|
Details
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the mixture was stirred for 15 minutes
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Duration
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15 min
|
Type
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DISTILLATION
|
Details
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was distilled off
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Type
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ADDITION
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Details
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The residue was poured into water, which
|
Type
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EXTRACTION
|
Details
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was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extracted solution was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (eluate n-hexane:ethyl acetate=1:2 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)OC1=CC=C(C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |